molecular formula C4H10N2O2S B2931517 (Cyclopropylsulfamoyl)(methyl)amine CAS No. 1328511-88-1

(Cyclopropylsulfamoyl)(methyl)amine

Cat. No.: B2931517
CAS No.: 1328511-88-1
M. Wt: 150.2
InChI Key: LFSSLNJJMAGJPL-UHFFFAOYSA-N
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Description

(Cyclopropylsulfamoyl)(methyl)amine is an organic compound with the molecular formula C4H10N2O2S. It is characterized by the presence of a cyclopropyl group, a sulfamoyl group, and a methylamine group.

Scientific Research Applications

(Cyclopropylsulfamoyl)(methyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylsulfamoyl)(methyl)amine typically involves the reaction of cyclopropylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylsulfamoyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Cyclopropylsulfamoyl)(methyl)amine involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: (Cyclopropylsulfamoyl)(methyl)amine is unique due to the combination of its cyclopropyl, sulfamoyl, and methylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(methylsulfamoyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-5-9(7,8)6-4-2-3-4/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSSLNJJMAGJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328511-88-1
Record name (cyclopropylsulfamoyl)(methyl)amine
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